2-(3-(Difluoromethyl)phenyl)acetonitrile
Description
2-(3-(Difluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F2N/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2 |
InChI Key |
ZZVXGIMRJPDIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of phenylacetonitrile using difluorocarbene reagents under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(3-(Difluoromethyl)phenyl)acetonitrile involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group adjacent to the ester moiety undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | 2-(1-methyl-1H-imidazol-2-yl)glyoxylic acid | 78% |
| CrO₃/H₂SO₄ | Room temp, 12h | Corresponding ketone derivative | 62% |
Oxidation pathways are pH-dependent, with acidic conditions favoring glyoxylic acid formation, while neutral conditions yield ketones.
Reduction Reactions
The ester group is reducible to primary alcohols:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | 2-(1-methyl-1H-imidazol-2-yl)ethanol | 85% |
| H₂/Pd-C | Ethanol, 50°C | Same alcohol product | 73% |
The imidazole ring remains intact during reduction, with no observed hydrogenation of the heterocycle.
Hydrolysis Reactions
The ester undergoes hydrolysis to regenerate the parent acid:
| Conditions | Catalyst | Product | Reaction Time |
|---|---|---|---|
| 1M HCl, reflux | — | 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid | 3h |
| 0.5M NaOH, RT | — | Sodium salt of the acid | 1h |
Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions.
Nucleophilic Substitution
The ester’s carbonyl group participates in transesterification:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol/H₂SO₄ | Reflux, 6h | Ethyl ester analog | 68% |
| Benzyl alcohol/TsOH | Toluene, 100°C | Benzyl ester analog | 54% |
Steric hindrance from the imidazole ring reduces reaction rates compared to non-heterocyclic esters.
Grignard Reactions
The compound reacts with Grignard reagents to form tertiary alcohols:
| Grignard Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | 2-(1-methyl-1H-imidazol-2-yl)-2-propanol | 70% |
| C₆H₅MgBr | 2-(1-methyl-1H-imidazol-2-yl)-2-phenyl ethanol | 65% |
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by protonation .
Coordination Chemistry
The imidazole nitrogen and hydroxyl oxygen act as ligands for metal ions
Scientific Research Applications
2-(3-(Difluoromethyl)phenyl)acetonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The nitrile group can participate in various biochemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylacetonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)benzyl cyanide: Another compound with a difluoromethyl group attached to a benzyl cyanide structure.
Uniqueness
2-(3-(Difluoromethyl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its reactivity and stability compared to similar compounds, making it a valuable compound in various research and industrial applications .
Biological Activity
2-(3-(Difluoromethyl)phenyl)acetonitrile is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The difluoromethyl group enhances the compound's lipophilicity and influences its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the difluoromethyl group contributes to its distinct chemical behavior, affecting both its solubility and reactivity.
Biological Activity
Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This section summarizes key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of difluoromethyl-substituted compounds. For instance, the incorporation of difluoromethyl groups has been linked to increased potency against various cancer cell lines. A comparative study showed that similar compounds with difluoromethyl substitutions had IC50 values significantly lower than those without such modifications, suggesting enhanced efficacy in inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways involved in cell growth and apoptosis. The difluoromethyl group can influence the electronic properties of the molecule, enhancing its ability to interact with target proteins involved in these pathways. For example, studies indicate that such compounds can act as inhibitors of key enzymes in cancer metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:
- Fluorine Substitution : The position and number of fluorine atoms significantly affect the compound's lipophilicity and binding affinity to biological targets.
- Functional Groups : The presence of electron-withdrawing groups like -CF2 enhances the compound's interaction with target sites, increasing potency .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with an IC50 value in the low micromolar range against breast cancer cells (MCF-7). The study highlighted the compound's potential as a lead for further drug development.
- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups, indicating its potential therapeutic benefits .
Data Summary Table
Q & A
Q. Key Data :
| Reaction Component | Typical Conditions | Yield (%) |
|---|---|---|
| 3-(Difluoromethyl)benzyl bromide | NaCN, DMF, 80°C, 12h | 75–85 |
| 3-(Difluoromethyl)benzaldehyde | NH4CN, ethanol, 60°C, 8h | 65–70 |
Advanced: How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
The difluoromethyl (-CF2H) group introduces strong electron-withdrawing effects via σ-induction, polarizing the aromatic ring and activating it for electrophilic substitution. This enhances reactivity in Suzuki-Miyaura couplings:
- Substrate preparation : Pre-functionalize the acetonitrile moiety with boronic esters.
- Catalytic system : Use Pd(PPh3)4 with K2CO3 in THF/water (3:1) at 60°C .
- Challenges : Steric hindrance from the -CF2H group may require longer reaction times (24–48h) or microwave-assisted synthesis .
Contradiction Note : While and describe similar fluorinated analogs, the -CF2H group in this compound exhibits distinct electronic effects compared to -CF3 (trifluoromethyl) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Confirm molecular ion [M+H]+ at m/z 182.05 (C9H8F2N) with <2 ppm error .
- FT-IR : Sharp C≡N stretch at ~2250 cm⁻¹ .
Advanced: How can computational modeling predict the compound’s interactions in enzyme inhibition studies?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like cytochrome P450. The -CF2H group’s hydrophobicity and size improve fit into hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- Key Insight : Fluorine’s van der Waals radius (1.47 Å) minimizes steric clashes compared to bulkier substituents .
Basic: What are the documented applications of this compound in medicinal chemistry?
Methodological Answer:
It serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
